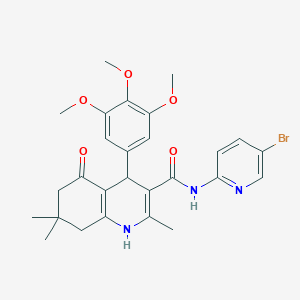![molecular formula C32H32N2O4 B11648227 5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11648227.png)
5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and nitrogen atoms, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halogens (substitution). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound’s unique structural properties make it valuable in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- 5,12-bis(2-methylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
Uniqueness
Compared to similar compounds, 5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone stands out due to its phenylpropyl substituents, which enhance its reactivity and potential applications. The presence of these substituents can influence the compound’s physical and chemical properties, making it more versatile in various research and industrial applications.
Properties
Molecular Formula |
C32H32N2O4 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C32H32N2O4/c1-17(19-9-5-3-6-10-19)15-33-29(35)25-21-13-14-22(26(25)30(33)36)24-23(21)27-28(24)32(38)34(31(27)37)16-18(2)20-11-7-4-8-12-20/h3-14,17-18,21-28H,15-16H2,1-2H3 |
InChI Key |
UHIAVCPVPHJPQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2C3C=CC(C2C1=O)C4C3C5C4C(=O)N(C5=O)CC(C)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648158.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethan-1-one](/img/structure/B11648207.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)

